molecular formula C37H44O17 B016988 Epimedoside CAS No. 106441-31-0

Epimedoside

Cat. No.: B016988
CAS No.: 106441-31-0
M. Wt: 760.7 g/mol
InChI Key: ZRGOVKQDBSFQIU-RDYCXQFPSA-N
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Mechanism of Action

Target of Action

Epimedoside, a bioactive compound derived from the Epimedium plant, primarily targets Hypoxia-inducible factor 1-alpha (HIF-1α) . HIF-1α is a transcription factor that plays a crucial role in cellular responses to hypoxia, or low oxygen conditions . It is involved in various cellular processes, including cell survival, angiogenesis, and metabolism .

Mode of Action

This compound interacts with HIF-1α, promoting osteoblast differentiation and inhibiting both HIF-1α gene and protein expression . It also enhances the expression of the COL1A1 protein under hypoxic conditions . The interaction between this compound and HIF-1α leads to changes in cellular processes, particularly those related to bone formation and osteoporosis treatment .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the regulation of the HIF-1 signaling pathway, which plays a key role in cellular responses to hypoxia . By targeting and inhibiting HIF-1α, this compound can influence the downstream effects of this pathway, including cell survival, angiogenesis, and metabolism .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its promotion of osteoblast differentiation and inhibition of HIF-1α . This leads to improved bone microstructures and reduced bone loss by decreasing bone marrow adipose tissue and enhancing bone formation . These effects make this compound a potential therapeutic agent for osteoporosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Epimedoside can be extracted from the aerial parts of Epimedium koreanum Nakai using solid-phase extraction coupled with capillary electrophoresis . The extraction process involves two stages: obtaining crude extracts through solid-phase extraction and further separating the components using capillary electrophoresis. The experimental conditions are optimized for buffer pH, buffer concentration, and applied voltage to achieve the best separation efficiency .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Epimedium koreanum Nakai. The process includes the use of solvents like methanol and water in specific ratios to prepare the testing solution . The final product is purified to achieve high purity levels suitable for research and medicinal use .

Chemical Reactions Analysis

Types of Reactions: Epimedoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed: The major products formed from these reactions include modified flavonol glycosides with enhanced bioactivity. These products are often used in further research to explore their potential therapeutic applications .

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-5-acetyloxy-2-[5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-3-hydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H44O17/c1-15(2)7-12-21-22(40)13-23(41)25-27(43)34(32(52-33(21)25)19-8-10-20(47-6)11-9-19)53-37-30(46)35(31(16(3)49-37)50-18(5)39)54-36-29(45)28(44)26(42)24(51-36)14-48-17(4)38/h7-11,13,16,24,26,28-31,35-37,40-42,44-46H,12,14H2,1-6H3/t16-,24+,26+,28-,29+,30+,31-,35-,36-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGOVKQDBSFQIU-RDYCXQFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)OC5C(C(C(C(O5)COC(=O)C)O)O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)O)O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H44O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

760.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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